![molecular formula C20H20BrN3O3S B2454552 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 422287-89-6](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” is a quinazolinone derivative . Quinazolinones are a class of organic compounds with a wide range of biological activities and are of interest in medicinal chemistry .
Synthesis Analysis
An efficient approach to quinazolin-4 (3H)-ones, which could potentially include the compound , was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can vary widely, but they all share a common quinazolinone core . The specific structure of “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” would include additional functional groups attached to this core.Chemical Reactions Analysis
The synthesis of quinazolin-4 (3H)-ones involves an intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Intramolecular Electrophilic Cyclization: The synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is achieved through a regioselective intramolecular electrophilic cyclization process. This process involves the reaction of a related quinazolinone compound with halogens and other reagents, leading to various fused quinazolinium derivatives (N. Kut, M. Onysko, & V. Lendel, 2020).
Antitumor and Antimicrobial Applications
- Antitumor Screening: Synthesized quinazolinone derivatives, including related compounds, demonstrate moderate antitumor activity against various malignant tumor cells. Specific renal cancer cell lines showed heightened sensitivity to these compounds (V. Horishny & V. Matiychuk, 2020).
- Antibacterial and Antifungal Activities: Novel synthesized quinazolinone derivatives, including those with similar structural features, show remarkable antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria and fungi (N. Patel et al., 2010).
Analgesic and Anti-inflammatory Applications
- Analgesic Activity: Compounds with the quinazolin-4-one ring structure, related to the compound , exhibit significant analgesic activity. This is evident in their effectiveness in in vitro analgesic tests using animal models (Osarumwense Peter Osarodion, 2023).
- Anti-inflammatory Activities: Quinazolin-4(3H)-ones synthesized from related quinazolinone compounds demonstrate promising anti-inflammatory and analgesic activities, with moderate potency when compared to standard drugs like diclofenac sodium (V. Alagarsamy et al., 2011).
Zukünftige Richtungen
The field of quinazolinone research is active and ongoing, with new synthetic methods and biological activities being discovered regularly . Future research on “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” could involve further exploration of its synthesis, properties, and potential biological activities.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, substitution, and oxidation reactions.", "Starting Materials": [ "4-bromo-2-nitroaniline", "thiourea", "butyric anhydride", "4-methoxybenzylamine", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfide", "sodium borohydride", "acetic acid", "sodium acetate", "chloroacetyl chloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitroaniline with nitric acid and sulfuric acid to obtain 4-bromo-2-nitroaniline-5-sulfonic acid.", "Step 2: Reduction of 4-bromo-2-nitroaniline-5-sulfonic acid with sodium sulfide to obtain 4-bromo-2-aminoaniline-5-sulfonic acid.", "Step 3: Condensation of 4-bromo-2-aminoaniline-5-sulfonic acid with thiourea in the presence of sodium hydroxide to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-thiol.", "Step 4: Oxidation of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-thiol with hydrogen peroxide to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-one.", "Step 5: Condensation of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-one with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl chloride.", "Step 6: Reaction of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl chloride with 4-methoxybenzylamine in the presence of sodium acetate and acetic acid to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide.", "Step 7: Reduction of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide with sodium borohydride in the presence of acetic acid to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide.", "Step 8: Purification of the final compound using ethyl acetate and water." ] } | |
CAS-Nummer |
422287-89-6 |
Produktname |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |
Molekularformel |
C20H20BrN3O3S |
Molekulargewicht |
462.36 |
IUPAC-Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-27-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)28/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,28) |
InChI-Schlüssel |
AJDVCICDSOOQKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



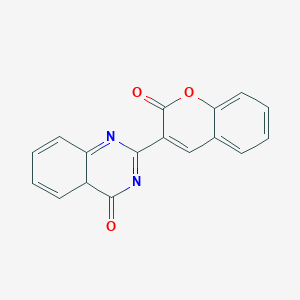
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)
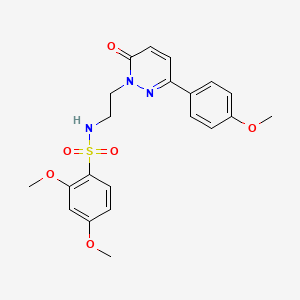
![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)
![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2454476.png)




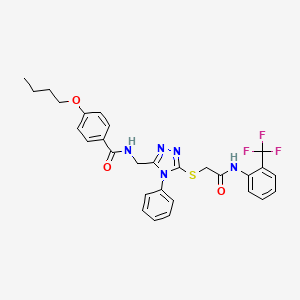
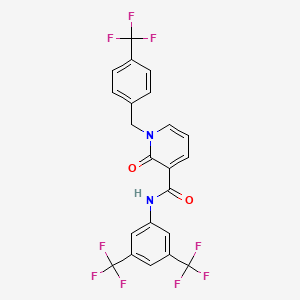
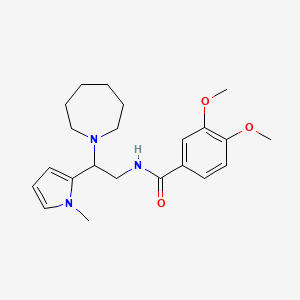
![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)
